molecular formula C12H11NOS B2876458 N-(1-benzothiophen-5-yl)cyclopropanecarboxamide CAS No. 477539-46-1

N-(1-benzothiophen-5-yl)cyclopropanecarboxamide

Cat. No.: B2876458
CAS No.: 477539-46-1
M. Wt: 217.29
InChI Key: AVWNZUCXCUDNFC-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)cyclopropanecarboxamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and neuroscience. Its structure integrates a benzothiophene scaffold, a heterocycle known for its prevalence in pharmacologically active molecules, with a cyclopropanecarboxamide group. The cyclopropane ring introduces structural rigidity and distinct electronic properties that can influence the molecule's conformation and interaction with biological targets . This compound is of significant interest for investigating the function and modulation of key biological targets. Structural analogs of cyclopropanecarboxamide are actively researched as potential blockers of voltage-gated ion channels, including T-type calcium channels and sodium channels . These channels are critical in neuronal signaling, and their modulation is a recognized strategy for exploring therapies for conditions such as neuropathic pain, epilepsy, and various movement disorders . Furthermore, related compounds containing the cyclopropanecarboxamide moiety have been identified in patents as potential protein kinase inhibitors , suggesting this compound could also be a valuable tool in oncology and cell signaling research. Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules or as a reference standard in structure-activity relationship (SAR) studies. The rigid cyclopropane ring is often used in drug design to lock conformation, reduce metabolic degradation, and improve potency by pre-organizing the molecule for target binding . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c14-12(8-1-2-8)13-10-3-4-11-9(7-10)5-6-15-11/h3-8H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWNZUCXCUDNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)cyclopropanecarboxamide typically involves the regioselective coupling of benzothiophene derivatives with cyclopropanecarboxamide. One common method includes the use of coupling reactions and electrophilic cyclization reactions . The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired product.

Industrial Production Methods

Industrial production of benzothiophene derivatives, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .

Scientific Research Applications

N-(1-benzothiophen-5-yl)cyclopropanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

  • N-(1-Benzothiophen-5-yl)benzamide (ZX-FH047217): Structure: Replaces the cyclopropanecarboxamide with a benzamide group. Molecular Formula: C₁₅H₁₁NOS (MW 253.0561).
  • Ethyl 3-[(1-Benzothiophen-5-yl)carbamoyl]propanoate (ZX-FH047218): Structure: Introduces an ester-linked propanoate chain. Molecular Formula: C₁₄H₁₅NO₃S (MW 277.08). Impact: The ester group enhances solubility in polar solvents but may reduce membrane permeability compared to the carboxamide .
  • Lemborexant :

    • Structure : (1R,2S)-2-[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide.
    • Molecular Formula : C₂₂H₂₀F₂N₄O₂ (MW 410.42).
    • Impact : Fluorine atoms improve metabolic stability and CNS penetration, highlighting the importance of halogenation in optimizing pharmacokinetics. The target compound lacks such modifications, which may limit its bioavailability .

Physicochemical and Structural Analysis

Compound Molecular Weight Key Substituents Notable Properties
N-(1-Benzothiophen-5-yl)cyclopropanecarboxamide Not provided Benzothiophene, cyclopropane High rigidity, moderate lipophilicity
ZX-FH047217 253.0561 Benzamide Increased flexibility, lower stability
Lemborexant 410.42 Fluoropyridyl, dimethylpyrimidinyl Enhanced metabolic stability, CNS-targeted
Compound 41 591.14 4-Bromobenzoyl, benzo[1,3]dioxol Halogen-enhanced reactivity

Biological Activity

N-(1-benzothiophen-5-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiophene moiety attached to a cyclopropanecarboxamide group. This unique structural configuration contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptors : It can modulate receptor activity, influencing cellular signaling pathways.
  • Transport Proteins : The compound's ability to interact with ATP-binding cassette transporters suggests a role in modulating drug resistance mechanisms in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer. The compound's mechanism involves the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Properties

Preliminary studies suggest that this compound may possess neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cell models, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in breast and colon cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity comparable to established chemotherapeutics.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of the compound using SH-SY5Y neuroblastoma cells exposed to oxidative stress. The treatment with this compound resulted in a marked decrease in cell death and an increase in antioxidant enzyme activity, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

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